An In-depth Technical Guide to the Chemical Properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine
An In-depth Technical Guide to the Chemical Properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-N-Boc-1,2-cyclohexanediamine is a chiral diamine derivative widely employed as a versatile building block and organocatalyst in asymmetric synthesis. Its unique stereochemistry and the presence of a Boc-protecting group on one of the amino functionalities make it an invaluable tool for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its applications in modern organic chemistry.
Chemical and Physical Properties
(1R,2R)-N-Boc-1,2-cyclohexanediamine is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility characteristics and allows for selective functionalization of the unprotected primary amine.
Physical Properties
A summary of the key physical properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 105-107 °C | |
| Optical Rotation | [α]²⁰/D = -26 ± 2° (c = 1 in chloroform) | [4][5] |
| Purity (ee) | ≥99.0% | [4][5] |
Solubility
While comprehensive solubility data is not extensively published, empirical evidence from synthesis and purification protocols suggests the following solubility profile (Table 2).
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (233.32 mM) | [3] |
| Methanol | Soluble | |
| Chloroform | Soluble | [4][5] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Water | Sparingly soluble | |
| Hexane/Petroleum Ether | Sparingly soluble (used for recrystallization) | [6] |
Spectroscopic Data
Table 3: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.10 | br s | 1H | CH-NHBoc |
| ~2.65 | m | 1H | CH-NH₂ |
| ~2.00 - 1.60 | m | 4H | Cyclohexyl CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.30 - 1.00 | m | 4H | Cyclohexyl CH₂ |
| ~1.20 | br s | 2H | NH₂ |
Table 4: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.0 | C(CH₃)₃ |
| ~57.0 | CH-NHBoc |
| ~52.0 | CH-NH₂ |
| ~34.0 | Cyclohexyl CH₂ |
| ~31.0 | Cyclohexyl CH₂ |
| ~28.4 | C(CH₃)₃ |
| ~25.0 | Cyclohexyl CH₂ |
| ~24.5 | Cyclohexyl CH₂ |
Table 5: Representative IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (amine and amide) |
| ~2930, 2860 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1170 | C-O stretch (carbamate) |
Chemical Reactivity and Stability
The chemical reactivity of (1R,2R)-N-Boc-1,2-cyclohexanediamine is dominated by the nucleophilicity of the free primary amine and the stability of the Boc protecting group.
-
Nucleophilicity of the Primary Amine: The unprotected amine is a good nucleophile and can participate in a variety of reactions, including amide bond formation, reductive amination, and as a primary amine catalyst in asymmetric reactions.
-
Stability of the Boc Group: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions.[7][8] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, to liberate the free diamine.[9][10] This orthogonality makes it a highly useful protecting group in multi-step synthesis.
Experimental Protocols
Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine
A common and efficient method for the selective mono-Boc protection of (1R,2R)-cyclohexanediamine involves a "one-pot" procedure utilizing an in-situ generated HCl source to protonate one of the amino groups, thereby directing the protection to the other.
Materials:
-
(1R,2R)-cyclohexanediamine tartrate salt
-
4N Sodium Hydroxide (NaOH)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
The free base of (1R,2R)-cyclohexanediamine is generated by treating the tartrate salt with 4N NaOH and extracting into an organic solvent.
-
The resulting diamine is dissolved in anhydrous methanol and cooled to 0 °C under an inert atmosphere.
-
One equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) is added dropwise to the stirred solution. A white precipitate may form.
-
The mixture is allowed to warm to room temperature.
-
One milliliter of water is added, followed by the addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is diluted with water and washed twice with diethyl ether to remove any di-Boc protected by-product.
-
The aqueous layer is made basic (pH > 12) by the addition of 2N NaOH.
-
The product is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the mono-Boc protected diamine.
Purification
The crude product from the synthesis can be further purified by recrystallization.
Procedure:
-
Dissolve the crude (1R,2R)-N-Boc-1,2-cyclohexanediamine in a minimal amount of a hot solvent such as ethyl acetate or a mixture of ethyl acetate and hexane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., hexane or petroleum ether), and dry under vacuum.[6]
Applications in Asymmetric Synthesis
(1R,2R)-N-Boc-1,2-cyclohexanediamine serves as a precursor to a variety of chiral ligands and organocatalysts. Its primary amine can be further functionalized to create more complex catalytic systems.
Organocatalysis: Enantioselective Desymmetrization of Cyclohexanones
(1R,2R)-N-Boc-1,2-cyclohexanediamine and its derivatives can act as primary amine organocatalysts in the enantioselective desymmetrization of prochiral cyclohexanones. This process is particularly useful for the synthesis of bicyclic nitrogen-containing scaffolds, which are common motifs in natural products.[9]
Caption: Catalytic cycle for the enantioselective desymmetrization of cyclohexanones.
Ligand Synthesis for Asymmetric Catalysis
The free amine of (1R,2R)-N-Boc-1,2-cyclohexanediamine can be readily derivatized to form more complex chiral ligands, such as thiourea-based catalysts. These catalysts are effective in a range of asymmetric transformations, including Michael additions.
Caption: Workflow for the synthesis and application of a chiral thiourea catalyst.
Safety and Handling
(1R,2R)-N-Boc-1,2-cyclohexanediamine is classified as a corrosive substance.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1R,2R)-N-Boc-1,2-cyclohexanediamine is a cornerstone chiral building block in modern asymmetric synthesis. Its well-defined stereochemistry, coupled with the versatility of the Boc protecting group, provides a reliable platform for the development of novel chiral ligands and organocatalysts. The experimental protocols and property data compiled in this guide offer a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
References
- 1. ODM tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum [chemicalbook.com]
- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]
- 4. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]
- 5. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]
- 6. N-Boc-1,2-Diaminocyclohexane | 317595-54-3 [amp.chemicalbook.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
